![molecular formula C15H26ClNO2 B2741606 {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1049781-64-7](/img/structure/B2741606.png)
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride, also known as MPMPA, is a chemical compound that has been studied for its potential use in scientific research. MPMPA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is found in the brain and other tissues.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for biological activity. For instance, the synthesis of propionamides from related chemical structures has shown weak antibacterial activity, suggesting potential utility in the development of new antimicrobial agents (Arutyunyan et al., 2014).
Antineoplastic Properties
Research on compounds with similar structures has also explored their potential in cancer treatment. One study reported the synthesis and evaluation of compounds for their ability to inhibit cancer cell growth, with some showing significant activity against various cancer cell lines (Pettit et al., 2003).
Corrosion Inhibition
Studies have identified that Schiff bases, which can be structurally related, serve as excellent corrosion inhibitors for metals like aluminum in acidic environments. This application is critical in industrial processes where metal preservation is essential (Ashassi-Sorkhabi et al., 2006).
Molecular Structure and Biological Activity
Research involving the synthesis and structural analysis of complex molecules has led to the discovery of compounds with significant biological activity. For example, a study on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide showed promising anti-Mycobacterium phlei activity (Bai et al., 2012).
properties
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZAJRRBHOJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC(C)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)
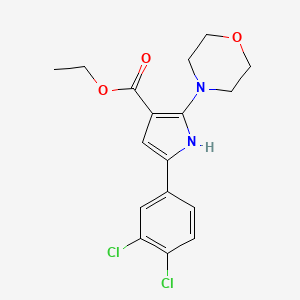
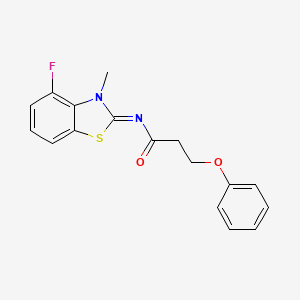
![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)
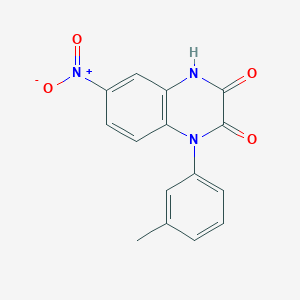
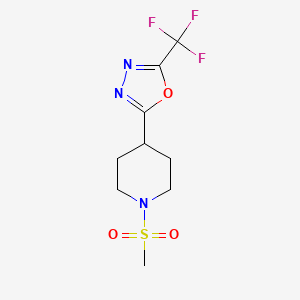
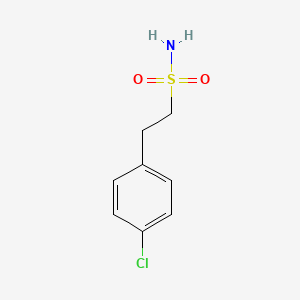
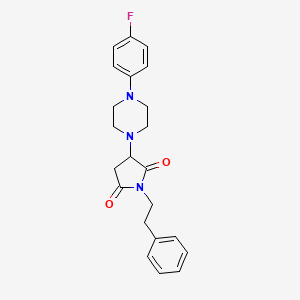



![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)
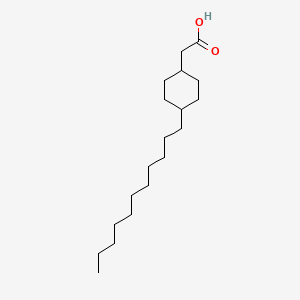
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)